[1',2',3',4',5'-13C5]Inosine
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Overview
Description
[1’,2’,3’,4’,5’-13C5]Inosine: is a stable isotope-labeled compound of inosine, a nucleoside formed when hypoxanthine is attached to a ribose ring via a β-N9-glycosidic bond . This compound is used primarily in scientific research as a tracer in metabolic studies and for the quantification of inosine in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1’,2’,3’,4’,5’-13C5]Inosine involves the incorporation of carbon-13 isotopes into the ribose moiety of inosine. This can be achieved through the chemical synthesis of labeled ribose followed by its attachment to hypoxanthine . The reaction conditions typically involve the use of protective groups to prevent unwanted reactions and the use of catalysts to facilitate the glycosidic bond formation.
Industrial Production Methods: Industrial production of [1’,2’,3’,4’,5’-13C5]Inosine is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis of labeled ribose and its subsequent coupling with hypoxanthine under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: [1’,2’,3’,4’,5’-13C5]Inosine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert inosine to hypoxanthine.
Substitution: Inosine can participate in nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed in substitution reactions.
Major Products:
Oxidation: Inosine monophosphate (IMP), xanthosine monophosphate (XMP).
Reduction: Hypoxanthine.
Substitution: Various substituted inosine derivatives.
Scientific Research Applications
Chemistry: [1’,2’,3’,4’,5’-13C5]Inosine is used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism . It helps in the quantification and analysis of inosine in complex biological systems .
Biology: In biological research, [1’,2’,3’,4’,5’-13C5]Inosine is used to study the role of inosine in RNA editing and its involvement in various cellular processes . It is also used to investigate the effects of inosine on cell signaling and gene expression .
Medicine: In medical research, [1’,2’,3’,4’,5’-13C5]Inosine is explored for its potential neuroprotective properties. It has been studied for its role in promoting axonal growth and recovery in spinal cord injuries and stroke .
Industry: In the pharmaceutical industry, [1’,2’,3’,4’,5’-13C5]Inosine is used in the development of new drugs and therapeutic agents . It serves as a reference standard in the quality control of inosine-containing products.
Mechanism of Action
[1’,2’,3’,4’,5’-13C5]Inosine exerts its effects through various molecular pathways. It acts as an agonist of nerve growth factor-activated protein kinase (N-Kinase), promoting axonal growth and differentiation . Inosine is also converted to cyclic nucleotides, which help in overcoming the inhibitory effects of myelin on nerve regeneration . Additionally, inosine stimulates the survival of astrocytes and enhances neuritogenesis .
Comparison with Similar Compounds
Inosine-2,8-d2: Another isotopically labeled inosine used in metabolic studies.
Inosine-13C10,15N4: A more extensively labeled inosine used for detailed metabolic tracing.
Inosine-13C3: A partially labeled inosine used in specific research applications.
Uniqueness: [1’,2’,3’,4’,5’-13C5]Inosine is unique due to its specific labeling pattern, which allows for precise tracking of the ribose moiety in metabolic studies . This makes it particularly valuable in research focused on nucleoside metabolism and the role of inosine in various biological processes .
Properties
Molecular Formula |
C10H12N4O5 |
---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 |
InChI Key |
UGQMRVRMYYASKQ-DPSGQCENSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]O)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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